1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide 1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 899970-39-9
VCID: VC8314346
InChI: InChI=1S/C20H17N3O4/c1-14-2-4-15(5-3-14)12-22-13-16(6-11-19(22)24)20(25)21-17-7-9-18(10-8-17)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
SMILES: CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C20H17N3O4
Molecular Weight: 363.4 g/mol

1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

CAS No.: 899970-39-9

Cat. No.: VC8314346

Molecular Formula: C20H17N3O4

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - 899970-39-9

Specification

CAS No. 899970-39-9
Molecular Formula C20H17N3O4
Molecular Weight 363.4 g/mol
IUPAC Name 1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C20H17N3O4/c1-14-2-4-15(5-3-14)12-22-13-16(6-11-19(22)24)20(25)21-17-7-9-18(10-8-17)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Standard InChI Key NPQFBDCOFPGJPW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound belonging to the dihydropyridine class. This compound is notable for its structural complexity, featuring a dihydropyridine ring substituted with a 4-methylphenyl group and a 4-nitrophenyl group. Its molecular formula is C20H17N3O4C_{20}H_{17}N_3O_4, and it has a molecular weight of 363.4 g/mol.

Structural Features

PropertyDetails
IUPAC Name1-[(4-methylphenyl)methyl]-N-(4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Molecular FormulaC20H17N3O4C_{20}H_{17}N_3O_4
Molecular Weight363.4 g/mol
Canonical SMILESCC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)N+[O-]
InChI KeyNPQFBDCOFPGJPW-UHFFFAOYSA-N

The compound's structure includes:

  • A dihydropyridine core, which is a six-membered heterocyclic ring.

  • Functional groups such as a carboxamide (CONH-CONH-) and nitro (NO2-NO_2) moiety.

  • Substituents including a methylphenyl and nitrophenyl group.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Hantzsch Reaction: The dihydropyridine ring is formed through the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

  • Substitution Reactions: Introduction of the methylphenyl and nitrophenyl groups via electrophilic or nucleophilic substitution.

  • Amidation Reaction: Formation of the carboxamide functional group using an amine and a carboxylic acid derivative under suitable conditions.

Industrial Production

For large-scale production, industrial methods optimize these reactions using:

  • Continuous flow reactors for better control of reaction parameters.

  • Automated synthesis platforms to enhance efficiency.

  • Stringent conditions to maximize yield and purity.

Pharmaceutical Research

Dihydropyridines are widely studied for their pharmacological properties, particularly as calcium channel blockers in cardiovascular treatments. While specific biological activity data for this compound is unavailable, its structural similarity to other dihydropyridines suggests potential applications in drug discovery.

Material Science

The electron-donating methylphenyl group and electron-withdrawing nitro group may impart unique electronic properties, making the compound relevant for optoelectronic materials research.

Spectroscopic Characterization

To confirm the structure, techniques such as:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}H and 13C^{13}C NMR can identify proton environments and carbon skeletons.

  • Infrared Spectroscopy (IR): Useful for identifying functional groups like CONH-CONH- (amide) and NO2-NO_2 (nitro).

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.

Retrosynthesis Analysis

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